Diniconazole (+)-form

Description

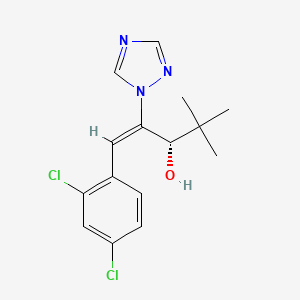

Structure

3D Structure

Properties

IUPAC Name |

(E,3S)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17Cl2N3O/c1-15(2,3)14(21)13(20-9-18-8-19-20)6-10-4-5-11(16)7-12(10)17/h4-9,14,21H,1-3H3/b13-6+/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOUIAKEJMZPQG-YGLIYXGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](/C(=C\C1=C(C=C(C=C1)Cl)Cl)/N2C=NC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50273969 | |

| Record name | (S)-Diniconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50273969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83657-19-6 | |

| Record name | (+)-Diniconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83657-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diniconazole (+)-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083657196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Diniconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50273969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DINICONAZOLE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZM0U4P0K9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Elucidation and Biochemical Pathways

Inhibition of Ergosterol (B1671047) Biosynthesis via Lanosterol (B1674476) 14α-Demethylase (CYP51)

The principal mode of action for Diniconazole (B1670688) (+)-form is the inhibition of ergosterol biosynthesis. ontosight.ai Ergosterol is the primary sterol in fungal cell membranes, where it plays a crucial role analogous to that of cholesterol in mammalian cells, regulating membrane fluidity, permeability, and the function of membrane-bound enzymes. Diniconazole targets and inhibits the enzyme lanosterol 14α-demethylase, a key catalyst in the ergosterol manufacturing process. caymanchem.com This enzyme is a member of the cytochrome P450 superfamily, designated as CYP51. asm.orgfrontiersin.org By blocking this enzyme, Diniconazole halts the conversion of lanosterol to ergosterol, a critical step for the fungus. caymanchem.commedchemexpress.com

Molecular Interactions with Fungal Cytochrome P-450 Enzymes

Diniconazole's efficacy stems from its direct interaction with the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). glpbio.com As a triazole fungicide, Diniconazole binds to the heme iron atom in the active site of the CYP51 enzyme. mdpi.com This binding action competitively inhibits the natural substrate, lanosterol, from accessing the enzyme, thereby blocking the demethylation step in the ergosterol biosynthesis pathway. caymanchem.commdpi.com

Molecular dynamics modeling and docking studies have revealed that the binding affinity of Diniconazole to CYP51B is notably strong, with nonpolar interactions being the primary contributors to this binding. nih.gov Research has also highlighted the stereoselective nature of this interaction. Studies on purified P-450 14α-demethylase from yeast demonstrated that the R(-) enantiomer of diniconazole is a significantly more potent inhibitor than the S(+) isomer. yeastgenome.org The R(-) isomer effectively combines with both the ferric and ferrous forms of the enzyme and interferes with carbon monoxide binding, indicating a more favorable fit within the active site compared to the S(+) isomer. yeastgenome.org

| Parameter | Observation | Source(s) |

| Target Enzyme | Lanosterol 14α-demethylase (CYP51) | caymanchem.com |

| Binding Site | Heme iron in the enzyme's active site | mdpi.com |

| Primary Interaction Force | Nonpolar interactions | nih.gov |

| Stereoselectivity | R(-) isomer is a more potent inhibitor than the S(+) isomer | yeastgenome.org |

Impact on Fungal Cell Membrane Integrity and Function

The inhibition of CYP51 and the subsequent depletion of ergosterol have profound consequences for the fungal cell membrane. The lack of ergosterol, coupled with the accumulation of its precursor, lanosterol, and other 14α-methylated sterols, disrupts the normal structure and function of the membrane. asm.orgherts.ac.uk This disruption leads to altered membrane fluidity and permeability, which in turn affects the activities of crucial membrane-associated enzymes. frontiersin.org Ultimately, the loss of structural integrity compromises the entire cell, leading to the cessation of growth and eventual cell death. caymanchem.com While the primary effect is on ergosterol, some studies suggest that for certain C-14 demethylase inhibitors, a decrease in unsaturated fatty acids, possibly as a secondary effect, may also contribute to growth inhibition. nih.gov The compromised cell wall and membrane can make the fungus osmotically unstable. nih.gov

Site-Directed Mutagenesis Studies on CYP51 and Azole Binding Affinity

To understand the molecular basis of azole binding and the mechanisms of resistance, researchers have employed site-directed mutagenesis. These studies involve altering specific amino acids in the CYP51 protein to observe the effect on fungicide binding affinity.

In the rice blast fungus Magnaporthe oryzae, site-directed mutagenesis of the MoCYP51B protein identified key residues in the substrate recognition site 5 (SRS5) that are critical for diniconazole binding. cabidigitallibrary.org Specifically, mutations of the amino acids I367 and V374 significantly increased the dissociation constant (Kd), indicating a reduced binding affinity for diniconazole. cabidigitallibrary.org The substitution of the nonpolar residue V374 with a polar tyrosine (Y) decreased binding, suggesting that the hydrophobicity of this site is important for the interaction with the azole fungicide. cabidigitallibrary.org

Studies on other fungi and azoles provide a broader context for the structural determinants of binding. For instance, in Candida albicans, mutations such as F145L have been shown to increase the IC50 for fluconazole, highlighting the role of this specific residue in azole interaction. nih.gov Similarly, the R467K substitution in C. albicans CYP51, found in clinical isolates, was shown to reduce the enzyme's affinity for fluconazole, conferring resistance. asm.org These studies collectively demonstrate that specific amino acid changes within the CYP51 active site can significantly alter the binding and efficacy of azole fungicides like Diniconazole. asm.orgnih.gov

| Organism | CYP51 Gene/Protein | Mutation | Impact on Diniconazole/Azole Binding | Source(s) |

| Magnaporthe oryzae | MoCYP51B | I367W | Significantly increased Kd (reduced affinity) | cabidigitallibrary.org |

| Magnaporthe oryzae | MoCYP51B | V374Y | Significantly increased Kd (reduced affinity) | cabidigitallibrary.org |

| Candida albicans | CYP51 | F145L | 5-fold increase in IC50 for fluconazole | nih.gov |

| Candida albicans | CYP51 | R467K | Reduced affinity for fluconazole; 7.5-fold greater resistance | asm.org |

Broader Biological Impact on Fungal Metabolism Beyond Ergosterol

While the primary target of Diniconazole is clear, its effects can extend to other areas of fungal metabolism, particularly the intricate networks of secondary metabolic pathways.

Investigation of Secondary Metabolic Pathways in Fungi

Fungi produce a vast array of low-molecular-weight compounds known as secondary metabolites, which are not essential for primary growth but play crucial roles in environmental interactions, defense, and virulence. frontiersin.orgnumberanalytics.com The biosynthesis of these compounds is often complex and tightly regulated. frontiersin.org

The impact of azole fungicides on these pathways is an area of ongoing research. Studies have shown that the metabolic stress induced by fungicides can lead to changes in both primary and secondary metabolism. researchgate.net For example, research on Aspergillus fumigatus has revealed that mitochondrial complex I, a key component of the respiratory chain, acts as a global regulator of secondary metabolism and that its inhibition can affect azole sensitivity. plos.org Furthermore, direct treatment of A. fumigatus with itraconazole, another azole, was found to up-regulate and down-regulate multiple secondary metabolite gene clusters, indicating a significant reprogramming of fungal metabolism in response to azole-induced stress. plos.org In plants, diniconazole treatment has been observed to increase the accumulation of certain phytochemicals, such as rosmarinic acid and tilianin, suggesting an induced defense response. researchgate.net This indicates that the metabolic disruption caused by diniconazole can trigger broader stress responses that involve the modulation of secondary metabolic pathways in exposed organisms.

Stereochemical Investigations and Enantiomeric Dynamics

Enantioselective Properties of Diniconazole (B1670688): R- and S-forms

The biological activity of diniconazole is highly enantioselective. The two enantiomers are distinguished by their primary functions: the R-(-)-diniconazole isomer is recognized for its potent fungicidal activity, while the S-(+)-diniconazole isomer primarily acts as a plant growth regulator. chromatographytoday.comjuniperpublishers.com The fungicidal action of the R-form is achieved through the inhibition of 14α-demethylation in the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. chromatographytoday.com This disruption leads to a deficiency in ergosterol, which prevents the formation and proliferation of fungal diseases. chromatographytoday.com In contrast, the S-form's activity is linked to its influence on plant hormonal pathways. juniperpublishers.comnih.gov

Differential Biological Activities of Diniconazole Enantiomers

The distinct biological roles of diniconazole's enantiomers have been the subject of detailed scientific investigation, particularly concerning plant growth and biochemical pathway modulation.

Research has confirmed that the S-(+)-diniconazole enantiomer exhibits significantly higher plant growth regulating activity compared to its R-(-) counterpart. chromatographytoday.com As a plant growth regulator, diniconazole can reduce plant height and leaf area. caymanchem.com This effect is largely attributed to the S-isomer's ability to interfere with plant hormone metabolism. chromatographytoday.comnih.gov The differential activity underscores the importance of stereochemistry in the interaction between the molecule and its biological targets within the plant.

One of the most significant findings regarding diniconazole's S-(+)-form is its role as a potent inhibitor of abscisic acid (ABA) catabolism. nih.gov ABA is a crucial plant hormone involved in regulating processes like seed dormancy and responses to environmental stress. tandfonline.com The breakdown of ABA is primarily controlled by the enzyme ABA 8'-hydroxylase, a cytochrome P450 monooxygenase (P450). nih.govscirp.org

A key study demonstrated that diniconazole acts as a competitive inhibitor of the Arabidopsis ABA 8'-hydroxylase, CYP707A3. nih.gov Further optical resolution of diniconazole revealed that the S-form isomer, which is a weak fungicide, was a more active inhibitor of ABA catabolism than the R-form isomer. nih.gov By inhibiting this enzyme, diniconazole causes an accumulation of active ABA within the plant tissues. scirp.org This elevated ABA content can enhance a plant's tolerance to drought stress. nih.gov In structure-activity studies comparing various P450 inhibitors, diniconazole was found to be a more effective ABA catabolic inhibitor than the related compound uniconazole-P. nih.govcapes.gov.br

Table 1: Differential Biological Activity of Diniconazole Enantiomers

| Enantiomer | Primary Biological Activity | Mechanism of Action | Reference |

|---|---|---|---|

| R-(-)-Diniconazole | Fungicide | Inhibits ergosterol biosynthesis in fungi. chromatographytoday.com | juniperpublishers.com, chromatographytoday.com |

| S-(+)-Diniconazole | Plant Growth Regulator | Potent inhibitor of Abscisic Acid (ABA) catabolism. nih.gov | nih.gov, chromatographytoday.com |

Studies on Plant Growth Regulation

Methodologies for Enantiomeric Separation and Characterization in Research Matrices

The distinct biological activities of diniconazole enantiomers necessitate reliable analytical methods for their separation and quantification. Various chromatographic techniques have been developed to resolve the racemic mixture in research and environmental samples.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a common method for separating diniconazole enantiomers. Studies have utilized polysaccharide-based chiral stationary phases (CSPs), such as amylose-tris(3,5-dimethylphenylcarbamate), with a mobile phase of n-hexane-isopropanol. scispace.com However, achieving baseline separation of diniconazole can be challenging under certain conditions, requiring careful optimization of the isopropanol (B130326) content and column temperature. scispace.com Other HPLC methods have employed ß-cyclodextrin-bonded CSPs. scispace.com

Supercritical Fluid Chromatography (SFC): SFC has proven to be a powerful and rapid technique for this purpose. chromatographytoday.com One study optimized the separation on various chiral stationary phases, finding that a ChromegaChiral CCS column with a mobile phase of CO2 and methanol (B129727) co-solvent provided high-resolution separation in under 4.5 minutes. chromatographytoday.com For residue analysis in complex matrices like tea, apple, and grape, a method using SFC coupled with quadrupole-time-of-flight mass spectrometry (SFC-Q-TOF/MS) has been validated. researchgate.netnih.gov This method, using a Chiral CCA column, established the elution order as R-(-)-diniconazole followed by S-(+)-diniconazole. researchgate.netnih.gov

Capillary Electrophoresis (CE): Enantiomeric separation has also been achieved using cyclodextrin-modified micellar electrokinetic chromatography (MEKC), a form of capillary electrophoresis. doi.org This technique utilizes γ-cyclodextrin and dimethyl-ß-cyclodextrin as chiral selectors to resolve the enantiomers. scispace.comdoi.org

Table 2: Methodologies for Enantiomeric Separation of Diniconazole

| Technique | Chiral Selector / Column | Key Findings | Reference |

|---|---|---|---|

| HPLC | Amylose-tris(3,5-dimethylphenylcarbamate) CSP | Partial separation achieved (Rs = 0.77); low temperature did not significantly improve resolution. | scispace.com |

| SFC | ChromegaChiral CCS | High resolution (Rs = 5.44) achieved in under 4.5 minutes with 15% IPA co-solvent. | chromatographytoday.com |

| SFC-Q-TOF/MS | Chiral CCA | Validated for residue analysis in fruit and tea; elution order: R-(-) then S-(+). | researchgate.net, nih.gov |

| MEKC | Cyclodextrin-modified | Successful enantiomeric separation of diniconazole and related compounds. | doi.org |

Chemical Compounds Mentioned

Synthetic Methodologies and Derivative Development for Research Applications

Advanced Synthetic Routes for Diniconazole (B1670688) (+)-form

The conventional synthesis of Diniconazole produces a racemic mixture, meaning it contains both the (+) and (-) enantiomers in equal amounts. This process generally involves a three-step sequence: a condensation reaction between α-triazolylpinacolone and 2,4-dichlorobenzaldehyde (B42875), followed by a shifting of material and a reduction step. nih.goviucr.orgresearchgate.net The starting materials for this synthesis are typically 2,4-dichlorobenzaldehyde and 4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-one. evitachem.com The resulting product is a mixture of enantiomers that must then be separated if a single enantiomer is desired.

Advanced synthetic strategies increasingly focus on catalytic asymmetric synthesis, which aims to produce a specific enantiomer directly, bypassing the need for subsequent resolution. nih.gov These methods are considered more efficient and atom-economical. For triazole fungicides like Diniconazole, this involves using chiral catalysts or auxiliaries to control the stereochemistry of the key bond-forming reactions, yielding the desired (+)-form with high enantiomeric excess. While specific, detailed protocols for the asymmetric synthesis of Diniconazole (+)-form are proprietary or less commonly published than resolution techniques, research points to the development of convenient methods for producing optically active forms of Diniconazole and related compounds through asymmetric reduction pathways. tandfonline.com Such stereocontrolled synthesis represents a significant advancement over classical racemic approaches. rsc.org

Design and Synthesis of Diniconazole Derivatives with Modified Biological Profiles

To improve efficacy, alter the activity spectrum, or combat potential resistance, researchers actively design and synthesize derivatives of Diniconazole. These modifications often involve introducing new functional groups or even entirely new heterocyclic systems to the core structure.

A significant area of development involves the synthesis of hybrid molecules that incorporate a 1,2,3-triazole ring in addition to the 1,2,4-triazole (B32235) moiety already present in Diniconazole. iucr.org The 1,2,3-triazole ring is a well-regarded pharmacophore in medicinal chemistry, known for its high chemical stability and ability to form beneficial interactions with biological targets. scilit.comnih.gov

The synthesis of these novel Diniconazole-1,2,3-triazole compounds is often achieved using the Huisgen-Click reaction, a type of copper-catalyzed azide-alkyne cycloaddition. iucr.orgnih.gov This reaction is highly efficient and selective, allowing for the reliable connection of a Diniconazole-derived alkyne or azide (B81097) with a corresponding azide or alkyne partner. iucr.org This strategy introduces a second, distinct triazole structure into the molecule, with the goal of creating new compounds that possess an enhanced or broader spectrum of antibacterial or antifungal activity. iucr.org

A general synthetic scheme involves reacting a Diniconazole alkyne derivative with an appropriate substituted azide in the presence of a copper (I) catalyst to yield the target Diniconazole-1,2,3-triazole hybrid. iucr.org

Beyond adding new rings, other structural modifications are explored to enhance the biological profile of Diniconazole. One approach is the formation of coordination complexes. For instance, a Cobalt (II) complex of Diniconazole has been synthesized and characterized. nih.goviucr.org This new metallo-organic derivative demonstrated a modified and more selective antifungal activity profile compared to the parent Diniconazole, showing higher efficacy against Botryosphaeria ribis and Botryosphaeria berengriana but lower activity against other fungal species. nih.goviucr.org

Another innovative strategy to boost efficacy involves modifying the formulation and delivery of the active compound. Researchers have encapsulated Diniconazole within porous materials like metal-organic frameworks (MOFs). researchgate.netplos.org For example, Diniconazole has been loaded into an aluminum-based MOF (NH2-Al-MIL-101) and an iron-based MOF (NH2-Fe-MIL-101). nih.govplos.org These MOF-based systems act as nanocarriers that can offer:

High Loading Content : A significant amount of the fungicide can be stored within the porous framework. nih.govplos.org

Sustained Release : The active ingredient is released over an extended period. researchgate.net

Stimuli-Responsive Release : Release can be triggered by environmental factors, such as pH changes, which is desirable for targeted application. researchgate.netnih.gov

This approach, while not a modification of the Diniconazole molecule itself, represents a structural alteration of the delivery system that leads to enhanced germicidal efficacy and a more sustainable application. researchgate.netplos.org

Novel Triazole-Containing Compounds (e.g., Diniconazole-1,2,3-triazole)

Chiral Synthesis and Resolution Techniques in Diniconazole Research

Given that the different enantiomers of Diniconazole have distinct biological activities, methods for obtaining enantiomerically pure forms are critical for research and potential development. Current time information in Bangalore, IN. This is achieved through two primary strategies: direct asymmetric synthesis (as discussed in 4.1) or, more commonly, the resolution of a racemic mixture.

Chiral resolution involves separating the (+) and (-) enantiomers from the racemate produced during conventional synthesis. The most prevalent method for this is chiral chromatography, using either High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). nih.govCurrent time information in Bangalore, IN. These techniques rely on a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the chromatography column at different speeds and thus enabling their separation. Current time information in Bangalore, IN.

A widely used and effective type of CSP for separating Diniconazole enantiomers is based on cellulose (B213188) derivatives, particularly cellulose-tris(3,5-dimethylphenylcarbamate) (CDMPC). nih.govnih.gov Research has demonstrated successful separation using various commercial and custom-prepared CSPs under different conditions.

Interactive Table: Chiral Resolution of Diniconazole Enantiomers

| Stationary Phase (CSP) | Technique | Mobile Phase | Resolution (Rs) | Analysis Time | Reference |

|---|---|---|---|---|---|

| ChromegaChiral CCA | SFC | 5% Isopropanol (B130326) in CO₂ | 1.23 | ~12.5 min | Current time information in Bangalore, IN. |

| ChromegaChiral CCS | SFC | 5% Isopropanol in CO₂ | > Superior to CCA | - | Current time information in Bangalore, IN. |

| ChromegaChiral CCS | SFC | 10% Isopropanol in CO₂ | 6.98 | < 10.5 min | Current time information in Bangalore, IN. |

| ChromegaChiral CCS | SFC | 15% Isopropanol in CO₂ | 5.44 | < 4.5 min | Current time information in Bangalore, IN. |

| Coated CDMPC-silica | HPLC | n-hexane/isopropanol (80/20, v/v) | 1.56 | - | nih.gov |

| CDMPC-CSP | HPLC | Not specified | Successful separation | - | nih.gov |

These chromatographic methods are essential tools in research for studying the properties of individual enantiomers and for quality control in the production of enantiomerically enriched products. nih.govnih.gov

Environmental Fate and Biotic/abiotic Degradation Pathways

Dissipation Kinetics in Environmental Compartments

The rate at which diniconazole (B1670688) dissipates in the environment is a key factor in its potential for accumulation and long-term impact. This dissipation is often quantified by its half-life (DT50), which is the time required for 50% of the initial concentration to degrade.

Diniconazole tends to be persistent in soil environments. herts.ac.uk Field studies have shown that the half-life of diniconazole in soil can vary based on conditions. For instance, one study reported a half-life of 5.5 days in the soil where broad beans were cultivated. ekb.eg A separate investigation found a very similar half-life of 5.56 days. researchgate.net The dissipation in soil is critical as it affects the potential for leaching and uptake by subsequent crops. The degradation process in soil can lead to the formation of various metabolites. capes.gov.br

Diniconazole Half-Life in Soil

View Data Table

| Soil Type/Condition | Half-Life (days) | Source(s) |

| Soil (Broad Bean Field) | 5.5 | ekb.eg |

| Soil | 5.56 | researchgate.net |

The dissipation of diniconazole also occurs within plant tissues following application. The rate of degradation varies significantly depending on the type of plant and the specific part of the plant being analyzed.

In a study on radish (Raphanus sativus), the biological half-life of diniconazole was determined to be 6.2 days in both the leaf and the root. nih.govresearchgate.netnih.gov Research on tea leaves has indicated a half-life ranging from 2.9 to 3.1 days. researchgate.net Other studies have documented the dissipation in various fruit and vegetable crops. For example, the half-life in strawberry fruits was found to be 4.25 days. ekb.egresearchgate.net In broad beans, the half-lives were 2.4 days in pods, 5.2 days in seeds, and 2.2 days in peels. ekb.eg A much faster dissipation was observed in tomato fruits, with a half-life of only 0.7158 days. ekb.eg

Diniconazole Half-Life in Various Plant Matrices

View Data Table

| Plant Matrix | Half-Life (days) | Source(s) |

| Radish (Leaf & Root) | 6.2 | nih.govresearchgate.net |

| Tea Leaves | 2.9 - 3.1 | researchgate.net |

| Strawberry (Fruit) | 4.25 | ekb.egresearchgate.net |

| Broad Bean (Pods) | 2.4 | ekb.eg |

| Broad Bean (Seeds) | 5.2 | ekb.eg |

| Broad Bean (Peels) | 2.2 | ekb.eg |

| Tomato (Fruit) | 0.72 | ekb.eg |

Persistence and Half-Life in Soil Systems

Microbial Degradation Mechanisms and Identification of Metabolites

Microbial activity is a primary driver for the breakdown of pesticides in the environment. frontiersin.org Microorganisms can utilize complex organic compounds like diniconazole as a source of carbon and energy, transforming them into simpler, often less toxic, substances.

The isolation of specific microorganisms capable of degrading triazole fungicides is a key area of bioremediation research. While studies specifically isolating diniconazole (+)-form degraders are limited, research on closely related fungicides provides insight into the types of microbes involved.

For instance, a highly efficient microbial consortium, designated TA01, was enriched from pesticide-contaminated soil and found to degrade the triazole fungicide difenoconazole (B1670550). nih.govresearchgate.net High-throughput sequencing revealed that the dominant genera in this consortium were Pantoea, Serratia, Ochrobactrum, and Bacillus. nih.govresearchgate.net In another study, three bacterial strains capable of degrading a mix of triazole fungicides (hexaconazole, propiconazole, and difenoconazole) were isolated from agricultural soils and identified as Klebsiella sp., Pseudomonas sp., and Citrobacter sp. jmb.or.kr The enrichment method, using a mineral salt medium supplemented with the pesticide as the sole carbon source, is a common technique for isolating such bacteria. jmb.or.krcabidigitallibrary.org These findings suggest that similar bacterial genera could be involved in the degradation of diniconazole.

The breakdown of diniconazole by organisms involves several key chemical reactions. While microbial metabolic pathways for diniconazole are not fully elucidated in the available literature, studies on the related compound difenoconazole and the metabolism of diniconazole in earthworms provide strong indications of the likely transformation processes.

The degradation of the triazole fungicide difenoconazole by the microbial consortium TA01 was found to involve catalytic reactions such as hydrolysis, dehalogenation, and hydroxylation. nih.govresearchgate.net Hydrolysis, where a water molecule breaks down the compound, is a primary pathway for the transformation of many organic chemicals in the environment, often catalyzed by hydrolase enzymes. mdpi.com

A study on the metabolism of diniconazole in earthworms (Eisenia fetida) identified several metabolites, revealing a plausible degradation pathway. capes.gov.br The identified metabolites included:

(E)-3-(1H-1,2,4-triazol-1-yl) acrylaldehyde

(E, S)-4-(2, 4-dichlorophenyl)-2, 2-dimethyl-5-(1H-1,2,4-triazol-1-yl)pent-4-ene-1,3-diol

(E)-4-(2, 4-dichlorophenyl)-3-hydroxy-2,2-dimethyl-5-(1H-1,2,4-triazol-1-yl) pent-4-enoic acid capes.gov.br

The formation of these compounds suggests that the metabolic pathway involves cleavage of the triazole ring from the parent molecule, hydroxylation of the aliphatic chain, and subsequent oxidation of the alcohol group to a carboxylic acid.

The biotransformation of xenobiotics like diniconazole is mediated by specific enzyme systems within microorganisms. These enzymatic reactions are typically categorized into Phase I (functionalization) and Phase II (conjugation) reactions. nih.gov

Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups on the parent molecule. neu.edu.tr A key enzyme system involved in these reactions is the Cytochrome P450 (CYP) monooxygenase system. toxmsdt.com Diniconazole is known to be a potent inhibitor of lanosterol (B1674476) 14 alpha-demethylation, a reaction catalyzed by a yeast cytochrome P-450 enzyme. medchemexpress.com This strong interaction indicates that CYP enzymes are a primary site of action and are likely involved in the oxidative metabolism of diniconazole in organisms that possess these enzymes.

Hydrolytic enzymes (hydrolases) also play a crucial role. mdpi.com The identification of metabolites like 1,2,4-triazole suggests the action of enzymes capable of cleaving the bond connecting the triazole moiety to the rest of the molecule. The hydroxylation steps point to the involvement of hydroxylases, a class of oxidoreductases, which are often CYP enzymes. nih.gov The development of biotransformation processes often involves isolating these specific enzymes or using whole-cell systems that contain them to perform desired chemical conversions. nih.govalmacgroup.com

Elucidation of Metabolic Pathways (e.g., Hydrolysis, Dehalogenation, Hydroxylation)

Abiotic Degradation Processes (e.g., Photolysis-induced Isomerization and Cyclization)

The abiotic degradation of diniconazole is significantly influenced by photochemical processes, which are critical pathways for the transformation of pesticides in the environment. researchgate.netjst.go.jp Sunlight, particularly UV radiation, provides the energy to induce molecular changes, leading to reactions such as isomerization and cyclization that are not typically observed in hydrolysis or microbial degradation. researchgate.netjst.go.jp

For diniconazole, photodegradation is a key destructive pathway following its environmental release. researchgate.net Studies have shown that the R-isomer of diniconazole, also known as diniconazole-M, undergoes photoinduced isomerization followed by cyclization. researchgate.net This process involves the initial absorption of light energy, which excites the molecule and can lead to the breaking and rearrangement of its chemical bonds. researchgate.net The (E)-isomer of diniconazole can be rapidly isomerized to its (Z)-isomer upon photolysis. researchgate.net This isomerization is a common photochemical reaction for conazole fungicides. researchgate.net Following this structural rearrangement, further photochemical reactions can occur, including intramolecular cyclization, leading to the formation of new, distinct chemical structures. researchgate.netresearchgate.net

Bioaccumulation and Metabolization in Non-Target Organisms (e.g., Earthworms)

The bioaccumulation and metabolism of diniconazole have been investigated in non-target soil organisms such as earthworms, which are crucial indicators of soil health. nih.govjst.go.jp Studies show that diniconazole has the potential to bioaccumulate in earthworms like Eisenia fetida and Eisenia andrei. nih.govnih.govtandfonline.com The process of bioaccumulation in these organisms includes uptake from both soil pore water via the body surface and dietary intake of soil particles. jst.go.jp

Diniconazole is a chiral pesticide, and its enantiomers can exhibit different biological activities and fates in the environment. nih.gov The R-isomer is recognized for its fungicidal properties, while the S-isomer acts as a plant growth regulator. nih.gov Research has demonstrated that the bioaccumulation of diniconazole in earthworms is enantioselective. nih.govnih.gov

In a laboratory study using artificial soil, the bioaccumulation of diniconazole in the earthworm Eisenia fetida was found to preferentially favor the S-diniconazole isomer. nih.gov The uptake kinetics for the enantiomers fit a first-order model. nih.govcapes.gov.br The bioaccumulation factors (BAF) for both the R- and S-isomers were calculated at different exposure concentrations, consistently showing a higher BAF for the S-isomer. nih.govcapes.gov.br For instance, at a high exposure dose of 25 mg/kg of soil, the BAF for S-diniconazole was 8.5115, compared to 6.6046 for R-diniconazole. nih.govcapes.gov.br This preferential accumulation is also described as slight and dependent on the exposure concentration in other studies. jst.go.jp

Table 1: Enantioselective Bioaccumulation Factors (BAF) of Diniconazole Isomers in Earthworms (Eisenia fetida)

| Exposure Concentration (mg/kg soil) | R-diniconazole BAF | S-diniconazole BAF |

|---|---|---|

| 1 | 1.7784 | 2.0437 |

| 10 | 2.6409 | 2.9835 |

| 25 | 6.6046 | 8.5115 |

Data sourced from studies on diniconazole bioaccumulation in artificial soil. nih.govcapes.gov.br

Once bioaccumulated, diniconazole is metabolized by earthworms into several transformation products. nih.govcapes.gov.br In vivo metabolite analysis in Eisenia fetida has identified four primary metabolites. nih.govcapes.gov.br These findings indicate that earthworms possess metabolic pathways, likely involving oxidation and hydrolysis, to break down the parent compound. nih.govjst.go.jp

The identified metabolites include compounds resulting from the cleavage and modification of the diniconazole structure. nih.govcapes.gov.br Two of the metabolites, 1,2,4-triazole and (E)-3-(1H-1,2,4-triazol-1-yl) acrylaldehyde, were also detected in the surrounding soil, suggesting they can be excreted by the earthworms or formed externally. nih.govcapes.gov.br The other two metabolites were identified as hydroxylated derivatives of the parent compound. nih.govcapes.gov.br

Table 2: Metabolites of Diniconazole Identified in Earthworms (Eisenia fetida)

| Metabolite Name |

|---|

| 1,2,4-triazole |

| (E)-3-(1H-1,2,4-triazol-1-yl) acrylaldehyde |

| (E, S)-4-(2, 4-dichlorophenyl)-2, 2-dimethyl-5-(1H-1,2,4-triazol-1-yl)pent-4-ene-1,3-diol |

| (E)-4-(2, 4-dichlorophenyl)-3-hydroxy-2,2-dimethyl-5-(1H-1,2,4-triazol-1-yl) pent-4-enoic acid |

Data sourced from a 2017 study on diniconazole metabolization in earthworms. nih.govcapes.gov.br

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| Diniconazole |

| (+)-Diniconazole / R-diniconazole / Diniconazole-M |

| S-diniconazole |

| Uniconazole |

| 1,2,4-triazole |

| (E)-3-(1H-1,2,4-triazol-1-yl) acrylaldehyde |

| (E, S)-4-(2, 4-dichlorophenyl)-2, 2-dimethyl-5-(1H-1,2,4-triazol-1-yl)pent-4-ene-1,3-diol |

Fungal Resistance Mechanisms and Management Strategies

Mechanisms of Fungal Resistance to Diniconazole (B1670688)

Fungal populations can evolve resistance to diniconazole through various genetic adaptations, primarily centered around the target enzyme, lanosterol (B1674476) 14α-demethylase, encoded by the CYP51 gene.

The primary mechanism of resistance to diniconazole and other demethylation inhibitor (DMI) fungicides involves modifications to the CYP51 gene. These modifications can include point mutations, insertions, or overexpression of the gene, all of which reduce the fungicide's ability to bind to and inhibit the CYP51 enzyme.

Mutations in the CYP51 gene can alter the structure of the enzyme's active site, thereby lowering its binding affinity for the fungicide. cabidigitallibrary.org For instance, research on Magnaporthe oryzae, the rice blast fungus, has shown that specific amino acid residues within the CYP51 protein are critical for azole binding. cabidigitallibrary.org Site-directed mutagenesis studies revealed that mutations at residues I367 and V374 of the MoCYP51B substrate recognition site 5 significantly increased the dissociation constant (Kd) when binding with diniconazole, indicating a reduced binding affinity. cabidigitallibrary.org While a single amino acid substitution can decrease sensitivity, effective azole resistance often requires a combination of alterations in the CYP51 gene. cabidigitallibrary.org

In some fungi, multiple paralogous CYP51 genes exist, such as CYP51A, CYP51B, and CYP51C, which can contribute differently to fungicide sensitivity. cabidigitallibrary.orgapsnet.org Studies on Colletotrichum species have demonstrated that the deletion of CYP51A or CYP51B leads to increased sensitivity to a range of DMI fungicides, including diniconazole. apsnet.org In C. fioriniae, for example, diniconazole primarily inhibits the CfCYP51A paralog, highlighting the gene-specific interaction between the fungicide and the target enzymes. apsnet.org The presence of these different paralogs and their varied sensitivity to fungicides complicates resistance development, as a mutation in one gene may not confer resistance if another sensitive paralog is present. apsnet.org

| Fungal Species | Gene Modification | Observed Effect on Diniconazole Sensitivity | Reference |

|---|---|---|---|

| Colletotrichum fioriniae | Deletion of CYP51A | EC50 change of 41% (Increased sensitivity) | apsnet.org |

| Colletotrichum fioriniae | Deletion of CYP51B | EC50 change of 84% (Increased sensitivity) | apsnet.org |

| Magnaporthe oryzae | Mutation in MoCYP51B (I367W, V374Y) | Significantly increased Kd value (Reduced binding affinity) | cabidigitallibrary.org |

Due to their shared mode of action, there is a significant risk of cross-resistance between diniconazole and other triazole fungicides. frac.info Fungi that have developed resistance to one triazole are often resistant to others in the same group. frac.info The Fungicide Resistance Action Committee (FRAC) classifies diniconazole in Group 3, which includes all DMI fungicides, because of this high potential for cross-resistance. frac.infoherts.ac.uk

However, the pattern of cross-resistance is not always uniform across all DMI fungicides and can vary between different fungal pathogens. researchgate.net Studies have shown that the degree of cross-resistance can differ among group members and pathogen species. frac.inforesearchgate.net For example, research on Aspergillus fumigatus has indicated that the molecular structure of agricultural triazoles can influence their potential to select for resistance to medical triazoles. plos.orgnih.gov Five triazole DMIs (bromuconazole, difenoconazole (B1670550), epoxiconazole (B1671545), propiconazole, and tebuconazole) were found to have molecular structures very similar to medical triazoles, leading to significant cross-resistance. plos.orgnih.gov This structural similarity is a key factor in the development of cross-resistance. plos.org The lack of complete cross-resistance in some cases suggests that different genotypes of the target genes in fungi can lead to varied sensitivity profiles for corresponding fungicides. researchgate.net

Role of CYP51 Mutations in Resistance Development

Strategies for Resistance Management in Agricultural Systems

To preserve the efficacy of diniconazole and other valuable fungicides, integrated resistance management strategies are essential. These strategies aim to reduce selection pressure on fungal populations, thereby slowing the evolution of resistance.

Combining fungicides with different modes of action is a primary strategy for managing resistance. mdpi.comapsnet.org Such mixtures can broaden the spectrum of control and, in some cases, produce a synergistic effect where the combined efficacy is greater than the sum of the individual components. apsnet.org

Research has demonstrated synergistic interactions when diniconazole is co-applied with other agents. A study on a dual delivery system using a metal-organic framework found a synergistic effect between azoxystrobin (B1666510) and diniconazole against rice sheath blight (Rhizoctonia solani). mdpi.com The synergistic ratio (SR) was calculated to be 1.83, where a value greater than 1.5 indicates synergy. mdpi.com Similarly, mixing DMI fungicides that target different CYP51 paralogs can result in synergism. apsnet.org For instance, a mixture of epoxiconazole (which mainly inhibits CfCYP51B) and diniconazole (which mainly inhibits CfCYP51A) showed a synergistic interaction in Colletotrichum fioriniae. apsnet.org Patents also describe synergistic compositions, such as combining diniconazole with flusilazole (B1673485) or thiabendazole, which are noted to have a good control effect and can delay the development of resistance. patsnap.comgoogle.com

| Combination | Target Pathogen | Observed Effect | Reference |

|---|---|---|---|

| Diniconazole + Azoxystrobin | Rhizoctonia solani | Synergistic Ratio (SR) of 1.83 | mdpi.com |

| Diniconazole + Epoxiconazole | Colletotrichum fioriniae | Synergistic interaction due to differential targeting of CYP51A and CYP51B | apsnet.org |

| Diniconazole + Flusilazole | Rice sheath blight, Rice blast, Rice false smut | Remarkable synergistic effect | patsnap.com |

| Diniconazole + Thiabendazole | Various plant diseases | Obvious synergistic effect | google.com |

Innovations in fungicide formulation represent another avenue for resistance management. mdpi.com Controlled-release formulations (CRFs) can help mitigate resistance by maintaining an effective concentration of the active ingredient over a longer period, reducing the need for frequent applications and thus lowering selection pressure. mdpi.com

One promising approach involves the use of metal-organic frameworks (MOFs) as carriers for fungicides. mdpi.comresearchgate.net Researchers have developed a "cauliflower-like" MOF (NH2-Al-MIL-101) to co-deliver azoxystrobin and diniconazole. mdpi.com This dual fungicide delivery system exhibited sustained and pH-responsive release profiles. mdpi.com The encapsulation of both fungicides into the MOF not only resulted in a synergistic antifungal effect but also demonstrated the potential of such advanced formulations in sustainable plant protection. mdpi.comresearchgate.net The development of fungicides with novel modes of action is also a key strategy to combat resistance to existing chemistries like the DMIs. nih.gov

The application of fungicides can exert selective pressure not only on the target pathogen but on the entire microbial community within the agricultural ecosystem. nih.gov This pressure can lead to significant shifts in microbial diversity, composition, and interactions. nih.govmdpi.com Understanding these dynamics is crucial for assessing the broader ecological impact of fungicide use and for developing more sustainable disease management practices.

Studies have shown that pesticide exposure can alter the structure of the native microbial community. nih.gov For example, pesticide-contaminated soil may show an increased abundance of phyla such as Actinobacteria, Firmicutes, and Bacteroides, while the abundance of Proteobacteria decreases compared to uncontaminated soil. nih.gov Such changes can be quantified using metrics like the ratio of Gram-negative to Gram-positive bacteria (GN/GP), which can indicate shifts in the community structure under environmental stress. mdpi.com External factors, including chemical applications, can increase the "pressure index" on the soil microbial community. mdpi.com While research directly linking diniconazole to specific shifts in the broader microbial community is limited, the general principles of pesticide-induced ecological disruption apply. The repeated application of any fungicide creates a selective environment that can alter the balance of microbial populations, potentially impacting soil health and nutrient cycling. nih.govmdpi.com

Advanced Formulation and Delivery Systems Research

Encapsulation Technologies for Diniconazole (B1670688)

Encapsulation technologies offer a promising approach to improve the delivery of diniconazole. By enclosing the fungicide within a carrier, it is possible to protect it from premature degradation, reduce losses to the environment, and control its release over time. frontiersin.org Among the various materials being explored, Metal-Organic Frameworks (MOFs) have emerged as particularly effective carriers. acs.org

Metal-Organic Frameworks (MOFs) are a class of porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. frontiersin.orgacs.org Their high surface area, tunable pore size, and versatile functionality make them ideal candidates for encapsulating and delivering agrochemicals like diniconazole. acs.org

Researchers have successfully loaded diniconazole into different types of MOFs. For instance, iron-based MOFs, specifically NH2-Fe-MIL-101, have been synthesized and used as a nanocarrier for diniconazole. mdpi.com In one study, a loading content of 28.1% was achieved by loading diniconazole into NH2-Fe-MIL-101 using a 1:1 mass ratio in dichloromethane. nih.gov Another study utilized an aluminum-based MOF, NH2-Al-MIL-101, which has a "cauliflower-like" structure and a very high surface area. mdpi.comresearchgate.net This system was used to co-encapsulate diniconazole and another fungicide, azoxystrobin (B1666510), achieving loading contents of 29.72% for diniconazole and 6.71% for azoxystrobin. mdpi.comresearchgate.net

| MOF Carrier | Co-encapsulated Fungicide | Diniconazole Loading Content (%) | Reference |

|---|---|---|---|

| NH2-Fe-MIL-101 | None | 28.1 | mdpi.com |

| NH2-Al-MIL-101 | Azoxystrobin (6.71%) | 29.72 | mdpi.comresearchgate.net |

| PDA-modified NH2-Fe-MIL-101 | None | <15.0 | nih.gov |

A key advantage of using MOFs as carriers is the ability to achieve stimuli-responsive release, particularly pH-responsive release. mdpi.com This is highly desirable in agriculture as the pH of the target environment can vary, and a pH-triggered release can enhance the utilization efficiency of the fungicide. mdpi.comsemanticscholar.org

Studies on diniconazole-loaded MOFs have demonstrated distinct release profiles under different pH conditions. For the unmodified Dini@NH2-Fe-MIL-101, the release rate was fast and showed no significant difference across pH values of 3.1, 7.0, and 10.3. mdpi.com However, the introduction of a polydopamine (PDA) coating (PDA@Dini@NH2-Fe-MIL-101) imparted a clear pH-sensitive release pattern. mdpi.com The release of diniconazole from the PDA-modified MOF was significantly faster in an acidic medium (pH 3.1) compared to neutral (pH 7.0) and basic (pH 10.3) media. mdpi.com After 100 hours, the cumulative release at pH 3.1 was nearly 97%, while at pH 7.0 and 10.3, it was only about 61%. mdpi.comsemanticscholar.org This is attributed to the PDA coating being partially peeled off in acidic conditions, while it remains intact and blocks the pores in neutral and basic conditions. mdpi.com

In the case of the dual-fungicide system (AZOX@Dini@NH2-Al-MIL-101), the release of diniconazole also exhibited pH sensitivity, though with a different pattern. mdpi.com The release was slower under acidic conditions (pH 3.0) compared to neutral (pH 7.1) and alkaline (pH 10.1) conditions. mdpi.com After 136 hours, the cumulative release reached approximately 86% at pH 3.0, 92% at pH 7.1, and 91% at pH 10.1. mdpi.com The release kinetics for diniconazole in this system were found to follow a non-Fickian transport model, indicating that the release is governed by a combination of diffusion and erosion of the carrier. mdpi.com

| Formulation | Time (h) | pH | Cumulative Release (%) | Reference |

|---|---|---|---|---|

| PDA@Dini@NH2-Fe-MIL-101 | 100 | 3.1 | ~97 | mdpi.com |

| 7.0 | ~61 | mdpi.com | ||

| 10.3 | ~61 | mdpi.com | ||

| AZOX@Dini@NH2-Al-MIL-101 | 136 | 3.0 | ~86 | mdpi.com |

| 7.1 | ~92 | mdpi.com | ||

| 10.1 | ~91 | mdpi.com |

Metal-Organic Frameworks (MOFs) as Controlled Release Carriers

Impact of Formulation on Efficacy and Environmental Behavior

The formulation of diniconazole significantly influences its fungicidal efficacy and its behavior in the environment. Advanced formulations, such as those using MOF-based encapsulation, are designed to enhance bioactivity against target pathogens while minimizing adverse environmental effects. frontiersin.orgmdpi.com

The controlled release of diniconazole from these novel formulations can lead to improved and prolonged fungicidal activity. mdpi.comresearchgate.net For example, the Dini@NH2-Fe-MIL-101 and PDA@Dini@NH2-Fe-MIL-101 formulations displayed good bioactivity against the pathogenic fungus Fusarium graminearum, which causes wheat head scab. mdpi.com Similarly, the dual-fungicide system AZOX@Dini@NH2-Al-MIL-101 showed enhanced germicidal efficacy against rice sheath blight (Rhizoctonia solani). mdpi.comresearchgate.net The synergistic effect of co-delivering two fungicides with different modes of action can be a powerful strategy to combat fungal diseases and potentially reduce the development of resistance. mdpi.comresearchgate.net

Non Target Organism Interactions and Ecological Dynamics Excluding Mammalian/human Toxicity

Effects on Plant Growth and Development Physiology

Diniconazole (B1670688), a member of the triazole family of fungicides, is recognized for its plant growth retardant properties. mdpi.com These effects stem from its interference with the biosynthesis of certain plant hormones, leading to a cascade of physiological and morphological changes in various plant species.

Modulation of Gibberellin and Abscisic Acid Metabolism in Plants

Diniconazole primarily functions by inhibiting the biosynthesis of gibberellins (B7789140) (GAs), a class of hormones that regulate various developmental processes, including stem elongation and cell division. mdpi.com This inhibition leads to a reduction in plant height, a characteristic dwarfing effect. mdpi.comopenagrar.de

Conversely, the reduction in gibberellin levels often corresponds with an increase in abscisic acid (ABA) content. openagrar.deresearchgate.net ABA is a plant hormone involved in responses to stress and the regulation of processes like dormancy. In potatoes, for instance, treatment with diniconazole reduced gibberellin accumulation, which in turn led to an increase in abscisic acid, a condition that promotes tuberization. openagrar.deresearchgate.net Similarly, in water-stressed Arabidopsis plants and citrus leaves, diniconazole has been shown to increase ABA content by inhibiting its breakdown. oup.com This modulation of the GA/ABA balance is a key mechanism through which diniconazole exerts its influence on plant growth and development. openagrar.deresearchgate.net Studies in rice have also suggested that ascorbic acid may play a role in mediating the antagonistic relationship between ABA and GA during seed germination. nih.gov

Physiological and Morphological Responses in Model Plants (e.g., Allium cepa, Potato, Hemp, Barley)

The physiological and morphological responses to diniconazole have been documented in several model plant systems.

Allium cepa (Onion): In onion, diniconazole has been observed to cause a significant reduction in germination percentage, root elongation, and total weight gain. nih.gov It also led to a decrease in the mitotic index, indicating a reduction in cell division, and an increase in chromosomal aberrations. nih.govdntb.gov.ua Anatomical damage to the meristematic cells of the root tips, such as deformed epidermis cells and thickened cortex cell walls, has also been reported. nih.govdntb.gov.ua

Hemp (Cannabis sativa): In hemp, diniconazole acts as a plant growth retardant, decreasing plant height with increasing concentrations. mdpi.comresearchgate.net However, at specific concentrations, it can increase the biomass of the inflorescence, which is the primary site of cannabinoid production. mdpi.comresearchgate.net

Barley (Hordeum vulgare): Studies on barley have shown that diniconazole treatment can lead to decreased root and shoot lengths, as well as reduced fresh and dry weights. ege.edu.tr It also resulted in a reduction of photosynthetic pigments and protein content, while increasing the amount of proline, an amino acid often associated with stress responses. ege.edu.tr However, under field conditions, certain diniconazole-based seed treatments did not show phytotoxic effects on barley seed germination. ekb.eg

Impact on Crop Yield and Secondary Metabolite Production in Specific Agricultural Systems (e.g., Hemp Cannabinoids)

The influence of diniconazole on crop yield and the production of secondary metabolites is of significant interest in agricultural applications.

The table below summarizes the effects of different diniconazole concentrations on the yield of major cannabinoids in female hemp inflorescence.

| Diniconazole Concentration (mg∙L⁻¹) | Total CBD Yield (mg/plant DW) | Total Δ9-THC Yield (mg/plant DW) | % Increase in CBD Yield vs. Control | % Increase in Δ9-THC Yield vs. Control |

|---|---|---|---|---|

| 0 (Control) | - | - | - | - |

| 25 | 1276.67 | 116.76 | 37.3% | 27.6% |

Data showing the total yield of major cannabinoids in female hemp inflorescence following diniconazole applications. mdpi.com Data are presented as mean values.

Ecological Implications of Environmental Residues

The persistence of diniconazole in the environment raises concerns about its long-term ecological impact. As a chiral compound, its enantiomers can exhibit different behaviors and toxicities in soil and water systems. herts.ac.uk

Enantioselective Fate in Terrestrial and Aquatic Environments

Diniconazole is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms called enantiomers (R- and S-diniconazole). herts.ac.uk These enantiomers can behave differently in the environment, a phenomenon known as enantioselectivity. tandfonline.com

In terrestrial environments, the degradation of diniconazole can be enantioselective. For example, in various fruit crops, the S-diniconazole enantiomer has been observed to degrade preferentially over the R-diniconazole. acs.org The bioaccumulation of diniconazole in soil organisms like earthworms can also be enantioselective. nih.gov Studies have shown a preferential accumulation of S-diniconazole in earthworm tissues. capes.gov.br The half-life of diniconazole in soil can be persistent. nih.gov

In aquatic environments, the enantioselective behavior of chiral pesticides is also a concern. tandfonline.com While specific data on the enantioselective fate of (+)-diniconazole in aquatic systems is limited, the general principles of enantioselectivity suggest that the two forms could have different degradation rates and toxicities to aquatic organisms. nih.gov The dissipation of diniconazole enantiomers has been studied in various fruits, showing different half-lives for the R- and S-forms, indicating that their persistence can vary depending on the specific environment. acs.org

The table below presents the dissipation half-lives of diniconazole enantiomers in different fruit crops.

| Fruit Crop | R-diniconazole Half-life (days) | S-diniconazole Half-life (days) |

|---|---|---|

| Pear | 5.3 - 7.9 | 2.5 - 7.1 |

| Jujube | 5.3 - 7.9 | 2.5 - 7.1 |

| Apple | 5.3 - 7.9 | 2.5 - 7.1 |

| Peach | 5.3 - 7.9 | 2.5 - 7.1 |

Dissipation half-lives of R- and S-diniconazole in various fruits. acs.org

Advanced Analytical Methodologies in Diniconazole Research

Chromatographic Techniques for Trace Analysis

Chromatographic methods are the cornerstone for the analysis of diniconazole (B1670688) residues. Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) offer high sensitivity and selectivity for detecting the parent compound and its metabolites at trace levels. tsijournals.comscispace.comjst.go.jp

LC-MS/MS has emerged as a powerful tool for the simultaneous determination of multiple pesticide residues, including diniconazole enantiomers, in complex matrices like soil and earthworms. researchgate.nettandfonline.com This technique provides excellent sensitivity and specificity, with limits of detection (LODs) reported to be in the range of 0.001-0.003 mg/kg. researchgate.nettandfonline.com

HPLC is another widely used technique for diniconazole analysis. nih.govplos.org It can be coupled with various detectors, including UV detectors, and is often used in conjunction with sample clean-up procedures like immunoaffinity extraction to enhance selectivity. nih.govplos.orgebi.ac.uk Reverse-phase HPLC methods with a mobile phase containing acetonitrile (B52724) and water are common for separating diniconazole. sielc.com For mass spectrometry applications, formic acid is often used as a modifier to improve ionization. researchgate.nettandfonline.comsielc.com

GC is also a well-established method for diniconazole residue analysis, frequently employing detectors like the electron-capture detector (ECD) for high sensitivity. tsijournals.comscispace.comjst.go.jpplos.orgnih.gov Capillary GC methods have been developed for the quantitative analysis of diniconazole in various agricultural products. tsijournals.comscispace.comjst.go.jpnih.gov

Supercritical Fluid Chromatography (SFC) coupled with mass spectrometry has been utilized for the chiral separation and determination of diniconazole enantiomers in agricultural products like tea, grapes, and apples. chromatographytoday.com

Method Development for Environmental and Biological Matrices (Excluding Human Samples)

The development of analytical methods for diniconazole in environmental and non-human biological samples requires careful consideration of the matrix to minimize interference and ensure accurate quantification.

For environmental matrices such as soil and water, methods often involve an initial extraction step followed by a clean-up procedure. nih.govebi.ac.uksnu.ac.krnih.gov For instance, a multi-residue method for soil and river sediments utilized matrix solid-phase dispersion and dispersive liquid-liquid microextraction for sample preparation before analysis by chiral liquid chromatography-tandem mass spectrometry. nih.gov Another method for soil and earthworms involved extraction with acetonitrile and clean-up using gel permeation chromatography (GPC) before LC-MS/MS analysis. researchgate.nettandfonline.com

In biological matrices like fruits, vegetables, and animal tissues, extraction is a critical step to isolate diniconazole from the complex sample matrix. caa.go.jpcas.cncaa.go.jp Common extraction solvents include acetone (B3395972) and acetonitrile. researchgate.nettandfonline.comnih.govcaa.go.jpcaa.go.jp For fruits, a method involving liquid-liquid extraction with acetone-hexane and clean-up with dispersive solid-phase extraction (DSPE) has been developed for LC-MS/MS analysis. cas.cn In animal and fishery products, extraction with an acetone/n-hexane mixture followed by defatting with an acetonitrile/hexane partition is a common procedure. caa.go.jp

The following table summarizes various analytical methods developed for diniconazole in different matrices:

| Matrix | Analytical Technique | Extraction/Clean-up | Key Findings |

| Soil and Earthworms | LC-MS/MS | Acetonitrile extraction, GPC clean-up | LODs of 0.001-0.003 mg/kg; Recoveries of 81.2% to 100.2%. researchgate.nettandfonline.com |

| Soil and River Sediments | Chiral LC-MS/MS | Matrix solid-phase dispersion and dispersive liquid-liquid microextraction | Recoveries of 87.0% to 104.1%; RSDs < 10.1%. nih.gov |

| Fruits (general) | HPLC-MS/MS | Acetone-hexane extraction, DSPE clean-up | LOQ of 0.001 mg/kg; Recoveries of 78.8% to 108.0%. cas.cn |

| Grapes | GC | Acetone extraction, liquid-liquid extraction and solid-phase extraction clean-up | LOD of 0.01 mg/kg; Recoveries of 85.8% to 94.7%. nih.gov |

| Tomatoes and Green Beans | Capillary GC-ECD | Methanol (B129727) extraction, methylene (B1212753) chloride partition, column chromatography clean-up | LOD of 0.001 ppm; Recoveries > 90%. scispace.comjst.go.jpnih.gov |

| Pear | HPLC | Acetonitrile extraction, amino solid-phase extraction clean-up | LOD of 0.02 µg/mL; Recoveries of 91.2% to 94.4%. fxcsxb.com |

| Tea, Grapes, Apples | SFC-Q-TOF/MS | Not specified | LOQs < 0.005 mg/kg; Recoveries of 69.8% to 102.1%. researchgate.net |

| Agricultural Products | LC-MS/MS | Acetone extraction, n-hexane partition, Florisil and graphitized carbon cartridge clean-up | LOQ of 0.01 mg/kg; Recoveries of 88.3-108%. nih.gov |

| Animal and Fishery Products | LC-MS/MS | Acetone/n-hexane extraction, acetonitrile/hexane defatting, synthetic magnesium silicate (B1173343) cartridge clean-up | LOQ of 0.01 mg/kg. caa.go.jp |

| Radish | LC-MS/MS | Not specified | Biological half-life of 6.2 days. nih.gov |

Quantification of Parent Compound and Metabolites

The quantification of both the parent diniconazole compound and its metabolites is crucial for understanding its environmental fate and metabolic pathways in organisms. LC-MS/MS is a particularly effective technique for the simultaneous determination of the parent compound and its metabolites. acs.org For instance, a method was developed for the simultaneous enantioselective determination of the chiral fungicide prothioconazole (B1679736) and its major chiral metabolite, prothioconazole-desthio, in various samples, demonstrating the capability of LC-MS/MS in this area. acs.org

Research has also focused on the enantiomeric composition of diniconazole residues. One study investigated the residue levels of R-(-)-diniconazole and S-(+)-diniconazole during the processing of fresh tea leaves into green and black tea, highlighting the potential for enantioselective degradation. researchgate.net

Immunochemical Detection Methods (e.g., ELISA)

Immunochemical methods, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a rapid, cost-effective, and selective screening tool for detecting diniconazole. nih.govplos.orgebi.ac.ukresearchgate.netresearchgate.netmdpi.com These assays are based on the specific binding of antibodies to the target analyte.

A selective and simple analytical method for the trace level determination of diniconazole in soil, fruit, vegetables, and water samples was developed using an immunoaffinity extraction procedure followed by ELISA and HPLC analysis. nih.govebi.ac.uk The ELISA was based on monoclonal antibodies highly specific to diniconazole. nih.govebi.ac.ukresearchgate.net The results from the ELISA showed good correlation with GC results, with a correlation coefficient of 0.9879. nih.govebi.ac.ukresearchgate.net

The developed ELISA method demonstrated high sensitivity, with an IC50 value (the concentration that causes 50% inhibition) of 0.050 mg/L and a limit of detection (LOD) of 5.47 µg/L. nih.govplos.org The use of immunoaffinity columns (IAC) for sample clean-up significantly improved the assay's sensitivity by removing interfering components while maintaining good recovery rates. nih.govplos.orgebi.ac.uk The recoveries from complex samples using this method ranged from 89.2% to 96.1%. nih.govebi.ac.uk

Spectroscopic and Spectrophotometric Approaches for Mechanistic Studies

Spectroscopic and spectrophotometric techniques are valuable for investigating the mechanism of action of fungicides like diniconazole at a molecular level. These methods can provide insights into the interaction between the fungicide and its target enzyme.

Spectral studies have been conducted to analyze the binding of diniconazole to purified CYP51, the target enzyme in Penicillium digitatum. researchgate.net These studies confirmed that diniconazole effectively binds to the active center of the enzyme. researchgate.net Spectrophotometric analysis can be used to monitor changes in the absorption spectrum of the enzyme upon binding of the fungicide, providing information about the binding affinity and mechanism.

Additionally, spectrophotometric methods are used to measure chlorophyll (B73375) content in plants treated with diniconazole to understand its non-target effects on plant physiology. cabidigitallibrary.org Studies have shown that diniconazole can increase the chlorophyll a and b content in Chinese cabbage leaves. cabidigitallibrary.org

Emerging Research Frontiers and Future Directions

Development of Diniconazole (B1670688) Analogs with Enhanced Specificity and Reduced Environmental Persistence

The development of new fungicidal compounds is increasingly focused on maximizing bioactivity against target pathogens while minimizing off-target effects and environmental persistence. researchgate.net A primary strategy in this endeavor is the move away from racemic mixtures toward the use of single, highly active enantiomers. juniperpublishers.comweedturf.org Diniconazole is a classic example of a chiral pesticide where the enantiomers exhibit different biological activities; the (R)-isomer is a potent fungicide, whereas the (S)-isomer primarily acts as a plant growth regulator. juniperpublishers.com

Future research is centered on the synthesis and application of optically pure R-(-)-diniconazole. nih.gov The rationale is that applying only the active enantiomer can significantly reduce the total amount of chemical introduced into the environment without compromising efficacy. juniperpublishers.com This approach inherently lessens the potential for environmental contamination and reduces the metabolic load on non-target organisms. nih.gov

Furthermore, the agrochemical industry is exploring the creation of novel analogs based on the diniconazole structure. The goal is to design molecules with:

Enhanced Target Specificity: Modifications to the molecular structure aim to improve binding affinity to the target enzyme, lanosterol (B1674476) 14α-demethylase, in pathogenic fungi, thereby increasing fungicidal potency.

Reduced Environmental Persistence: Scientists are investigating structural changes that could make the molecule more susceptible to microbial or photodegradation in soil and water systems. nih.gov The persistence of diniconazole in both soil and aquatic environments is a known concern. herts.ac.uk Developing analogs that break down more readily into benign substances is a key objective for creating more eco-friendly fungicides. nih.gov This research is vital as the demand for new fungicides with more complex chiral structures grows in response to increasing pathogen resistance. weedturf.org

Deeper Understanding of Enantioselective Metabolism in Diverse Biological Systems

A critical frontier in chiral pesticide research is elucidating how different organisms metabolize and accumulate individual enantiomers. nih.govresearchgate.net Such enantioselective processes can significantly influence a compound's bioactivity, toxicity, and environmental fate. hep.com.cn Recent studies on diniconazole have revealed distinct metabolic pathways and accumulation patterns across a range of biological systems, from plants to invertebrates and vertebrates.

In agricultural settings, the dissipation of diniconazole enantiomers in various fruits has been studied. A key finding is that the less fungicidally active S-diniconazole tends to degrade more rapidly than the active R-diniconazole in several fruits. For instance, in pears, jujubes, and apples, S-diniconazole was preferentially degraded. nih.govacs.org

In soil ecosystems, non-target organisms like earthworms (Eisenia fetida) are exposed to pesticide residues. Research has shown that bioaccumulation of diniconazole in these organisms is also enantioselective, with a preferential accumulation of S-diniconazole. nih.gov This finding is significant for ecological risk assessment, as the differential accumulation of one enantiomer could have unforeseen toxicological consequences. researchgate.netdntb.gov.ua

Studies in vertebrate models have further underscored the importance of stereoselectivity. In rats and mice, R-(-)-diniconazole was found to be eliminated more quickly, while the S-(+)-enantiomer showed higher bioavailability and a greater tendency to accumulate in various tissues. nih.gov The table below summarizes key findings from recent enantioselective metabolism studies on diniconazole.

| Organism/System | Key Finding | Reference |

|---|---|---|

| Fruits (Pear, Jujube, Apple, Peach) | Preferential degradation of S-diniconazole. Dissipation half-lives for R-diniconazole were 5.3-7.9 days, while for S-diniconazole they were 2.5-7.1 days. | nih.govacs.org |

| Earthworm (Eisenia fetida) | Preferential bioaccumulation of S-diniconazole. Metabolites such as 1,2,4-triazole (B32235) were identified in both earthworms and soil. | nih.gov |

| Mammals (Rats and Mice) | R-(-)-diniconazole was eliminated faster (t1/2 = 7.06 h) than S-(+)-diniconazole (t1/2 = 9.14 h). S-(+)-diniconazole showed greater accumulation in tissues. | nih.gov |

| Tea Leaves | Degradation half-times were similar for both enantiomers: 2.9 days for R-(-)-diniconazole and 3.1 days for S-(+)-diniconazole. | researchgate.net |

These findings highlight that enantioselective metabolism is widespread but variable among different species. A deeper understanding of these processes is essential for accurately predicting the environmental fate and potential ecological impact of chiral fungicides like diniconazole. juniperpublishers.com

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Diniconazole Research

The advent of "omics" technologies, such as metabolomics and proteomics, is revolutionizing pesticide science. aua.grnih.gov These powerful analytical tools allow for a holistic view of the molecular changes within an organism in response to a chemical stressor, moving beyond a single target site to understand system-wide effects. aua.gr

Metabolomics provides a snapshot of the metabolome—the complete set of small-molecule metabolites within a biological system. For diniconazole, this can reveal how it perturbs metabolic pathways beyond its primary mode of action in ergosterol (B1671047) biosynthesis.

Proteomics identifies and quantifies the entire complement of proteins, offering insights into how diniconazole affects cellular processes, protein expression, and enzyme activity. nih.gov

The integration of these technologies provides a mechanistic understanding of a pesticide's effects, both intended and unintended. dntb.gov.ua For example, metabolomic and proteomic studies can identify biomarkers of exposure or effect in non-target organisms, which is invaluable for environmental monitoring and risk assessment. nih.gov By analyzing the profiles of metabolites and proteins, researchers can uncover subtle toxicological effects that may not be apparent in standard toxicity tests. This approach can elucidate the synergistic mechanisms of chemical mixtures and help identify new molecular targets for future fungicide development. nih.gov

Novel Approaches for Mitigating Fungicide Resistance through Formulation and Application Strategies

Fungicide resistance is a significant and growing threat to global food security. apsnet.org Pathogen populations can evolve to overcome the effects of single-site fungicides like diniconazole, which inhibit a specific enzyme. ontosight.ai The development of resistance is an evolutionary process driven by the selection pressure exerted by repeated fungicide use. apsnet.org Consequently, a major area of research is the development of innovative strategies to manage and mitigate resistance.

Future approaches move beyond simply discovering new molecules and focus on smarter use of existing ones. Key strategies include:

Advanced Formulations: Research is focused on developing novel formulations that improve the performance and safety of fungicides. researchgate.netnih.gov These include suspension concentrates (SC) and water-dispersible granules (WG) that offer better handling and application properties. researchgate.netherts.ac.uk Nanoformulations are also being explored to enhance fungicide delivery, improve adhesion to plant surfaces, and allow for controlled release of the active ingredient, potentially reducing the total amount of fungicide needed and minimizing environmental runoff. nih.gov

Mixtures and Rotations: A cornerstone of resistance management is the use of fungicides with different modes of action. frac.infocroplife.co.za This can be achieved by applying diniconazole in a pre-formulated mixture with a multi-site fungicide or by alternating its use with fungicides from different chemical groups. researchgate.net This diversification of fungicidal action reduces the selective pressure for resistance to any single mode of action. frac.infonih.gov

Comprehensive Ecological Risk Assessment Methodologies (excluding human health assessment)

The recognition that enantiomers of chiral pesticides can have different biological and toxicological properties necessitates a paradigm shift in ecological risk assessment. juniperpublishers.comhep.com.cn Historically, risk assessments have often been conducted on the racemic mixture, which can lead to an inaccurate estimation of the true environmental risk. juniperpublishers.comacs.org

Future methodologies for the ecological risk assessment of diniconazole and other chiral fungicides will need to be more comprehensive and stereospecific. This involves several key research directions:

Enantiomer-Specific Ecotoxicity Testing: Standard ecotoxicity tests must be adapted to assess the effects of individual enantiomers on a range of non-target organisms, including birds, fish, aquatic invertebrates, and soil organisms like earthworms. herts.ac.uknih.govchinese-pesticide.com This is crucial because one enantiomer may be significantly more toxic to a particular species than the other.

Modeling Enantioselective Fate and Transport: The environmental fate of each enantiomer must be considered separately. juniperpublishers.com This includes studying enantioselective degradation in soil and water, bioaccumulation in organisms, and potential for atmospheric transport. herts.ac.uknih.govmdpi.com As research shows, the S-(+)-enantiomer of diniconazole may accumulate preferentially in some organisms, a factor that must be incorporated into bioaccumulation models. nih.govnih.gov

Assessing Complex Environmental Interactions: The environmental risk of a pesticide is not determined in isolation. Future risk assessments will need to consider how chiral pesticides interact with other environmental stressors. For example, recent research suggests that chiral pesticides can selectively influence the dissemination of antibiotic resistance genes in microbial communities, highlighting an under-recognized environmental risk. acs.org A comprehensive assessment must therefore evaluate the enantioselective impacts on microbial ecosystems and their functions. acs.orgmdpi.com

By developing and implementing these more sophisticated, enantiomer-specific risk assessment methodologies, regulators and scientists can better protect ecosystems from the potential adverse effects of chiral agrochemicals. nih.gov

Retrosynthesis Analysis